S-Benzoylcysteamine hydrochloride
Overview
Description
S-Benzoylcysteamine hydrochloride: is a chemical compound with the molecular formula C9H12ClNOS and a molecular weight of 217.72 g/mol . It is a derivative of cysteamine, an endogenous compound that plays a crucial role in various physiological processes. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
S-Benzoylcysteamine hydrochloride is a derivative of cysteamine . Cysteamine is a cystine depleting agent used to treat the effects of cystinosis . Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . Therefore, the primary target of this compound is likely to be the cystinosin protein.
Mode of Action
It is known that cysteamine, the parent compound, acts by depleting cystine, which accumulates in various tissues of the body due to a defect in cystinosin function . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
Cysteamine, the parent compound, is known to interact with the cystine transport pathway . It is plausible that this compound may affect similar pathways.
Result of Action
It is known that cysteamine, the parent compound, is used to treat the effects of cystinosis, a disease characterized by the accumulation of cystine crystals throughout the body and eye tissues . It is plausible that this compound may have similar effects.
Action Environment
It is known that cysteamine, the parent compound, is used in various forms (capsule, ophthalmic solution) for the treatment of cystinosis manifestations . It is plausible that the action of this compound may also be influenced by environmental factors such as the route of administration and the physiological environment of the target tissues.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects could vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzoylcysteamine hydrochloride typically involves the reaction of cysteamine hydrochloride with benzoyl chloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: S-Benzoylcysteamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to yield thiols.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various acyl derivatives.
Scientific Research Applications
S-Benzoylcysteamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cystinosis.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Cysteamine hydrochloride: A closely related compound with similar therapeutic applications.
S-Benzylcysteine: Another derivative of cysteamine with distinct chemical properties.
Uniqueness: S-Benzoylcysteamine hydrochloride is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties compared to other cysteamine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
S-(2-aminoethyl) benzenecarbothioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMMDVDODBJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938760 | |
Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17612-90-7 | |
Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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